molecular formula C29H23ClN4O2 B15084890 3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N'-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide

3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N'-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B15084890
M. Wt: 495.0 g/mol
InChI Key: OVSMPRNLPXHTTM-ZCTHSVRISA-N
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Description

3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N’-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrazole ring, a naphthyl group, and a chlorobenzyl ether moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N’-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Introduction of the naphthyl group: This step involves the condensation of the pyrazole derivative with 2-naphthaldehyde in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid.

    Attachment of the chlorobenzyl ether moiety: This is typically done by reacting the intermediate with 2-chlorobenzyl chloride in the presence of a base like potassium carbonate or sodium hydroxide.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N’-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N’-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N’-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to active sites: Inhibiting enzyme activity or modulating receptor function.

    Disrupting cellular processes: Interfering with cell signaling pathways or metabolic processes.

    Inducing apoptosis: Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N’-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications in various fields of research, making it a valuable compound for scientific exploration.

Properties

Molecular Formula

C29H23ClN4O2

Molecular Weight

495.0 g/mol

IUPAC Name

3-[4-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-1-naphthalen-2-ylethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C29H23ClN4O2/c1-19(22-11-10-20-6-2-3-7-23(20)16-22)31-34-29(35)28-17-27(32-33-28)21-12-14-25(15-13-21)36-18-24-8-4-5-9-26(24)30/h2-17H,18H2,1H3,(H,32,33)(H,34,35)/b31-19+

InChI Key

OVSMPRNLPXHTTM-ZCTHSVRISA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OCC3=CC=CC=C3Cl)/C4=CC5=CC=CC=C5C=C4

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OCC3=CC=CC=C3Cl)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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